Superior Intrinsic Affinity for Dihydrofolate Reductase (DHFR) Compared to Methotrexate
Aminopterin exhibits a stronger intrinsic binding affinity for its primary target, human dihydrofolate reductase (DHFR), than its closest clinical analog, methotrexate (MTX). This is evidenced by a lower inhibition constant (Ki) [1]. In a spectrophotometric assay of DHFR kinetics, the Ki of aminopterin was determined to be 3.7 pM, which is quantitatively lower than the Ki of 4.8 pM for methotrexate [1]. This indicates that aminopterin is a more potent inhibitor of DHFR at the molecular level.
| Evidence Dimension | Inhibition constant (Ki) for human recombinant DHFR |
|---|---|
| Target Compound Data | 3.7 pM |
| Comparator Or Baseline | Methotrexate (MTX): 4.8 pM |
| Quantified Difference | Aminopterin Ki is approximately 23% lower than that of MTX (3.7 vs. 4.8 pM). |
| Conditions | Spectrophotometric assay of the kinetics of dihydrofolate reduction by human recombinant DHFR in the presence of NADPH [1]. |
Why This Matters
For applications requiring maximal inhibition of DHFR activity, such as in vitro enzyme assays or the development of highly sensitive cell-based selection systems, aminopterin provides a quantifiably superior molecular starting point.
- [1] Rosowsky A, et al. Further studies on the interaction of nonpolyglutamatable aminopterin analogs with dihydrofolate reductase and the reduced folate carrier as determinants of in vitro antitumor activity. Biochem Pharmacol. 2003. View Source
